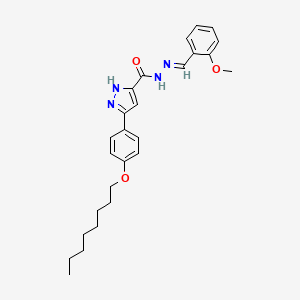
(1S,2R)-2-ethynylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-ethynylcyclopentan-1-ol is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound features a cyclopentane ring with an ethynyl group and a hydroxyl group attached to the first and second carbon atoms, respectively. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-ethynylcyclopentan-1-ol can be achieved through several methodsThis can be accomplished using reagents like lithium acetylide or ethynylmagnesium bromide under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-ethynylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.
Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: (1S,2R)-2-ethynylcyclopentanone.
Reduction: (1S,2R)-2-ethynylcyclopentane.
Substitution: (1S,2R)-2-azidocyclopentan-1-ol or (1S,2R)-2-cyanocyclopentan-1-ol.
Scientific Research Applications
(1S,2R)-2-ethynylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Mechanism of Action
The mechanism of action of (1S,2R)-2-ethynylcyclopentan-1-ol involves its interaction with specific molecular targets, depending on its application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site and influencing the enzyme’s activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, affecting the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopentan-1-ol: Similar stereochemistry but with a bromine atom instead of an ethynyl group.
(1S,2R)-2-hydroxycyclopentan-1-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(1S,2R)-2-azidocyclopentan-1-ol: Contains an azido group, offering different reactivity and applications
Uniqueness
(1S,2R)-2-ethynylcyclopentan-1-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in the synthesis of pharmaceuticals and other fine chemicals.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1S,2R)-2-ethynylcyclopentan-1-ol |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
InChI Key |
JRZIIUSKYKGRDH-BQBZGAKWSA-N |
Isomeric SMILES |
C#C[C@H]1CCC[C@@H]1O |
Canonical SMILES |
C#CC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid](/img/structure/B11993056.png)


![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993110.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)
![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
